molecular formula C12H11Cl2NO2 B8713895 ethyl 4,6-dichloro-1-methyl-1H-indole-2-carboxylate

ethyl 4,6-dichloro-1-methyl-1H-indole-2-carboxylate

Cat. No.: B8713895
M. Wt: 272.12 g/mol
InChI Key: WRIPXJXTRYMNOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4,6-dichloro-1-methyl-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C12H11Cl2NO2 and its molecular weight is 272.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H11Cl2NO2

Molecular Weight

272.12 g/mol

IUPAC Name

ethyl 4,6-dichloro-1-methylindole-2-carboxylate

InChI

InChI=1S/C12H11Cl2NO2/c1-3-17-12(16)11-6-8-9(14)4-7(13)5-10(8)15(11)2/h4-6H,3H2,1-2H3

InChI Key

WRIPXJXTRYMNOV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1C)C=C(C=C2Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

NaH (60% dispersion in mineral oil, 0.24 g, 6 mmole) was washed with hexanes, then was suspended in anhydrous DMF (16 mL). The mixture was cooled to 0° C., and ethyl 4,6-dichloroindole-2-carboxylate (1.03 g, 4 mmole) was added. After 2-3 min, iodomethane (1.3 mL, 20 mmole) was added, and the mixture was warmed to RT. The mixture became thick, and stirring became difficult for several minutes. After 0.5 hr, the reaction was cooled to 0° C. and quenched with 10% NH4Cl (2 mL). The mixture was concentrated to dryness, and the residue was partitioned between Et2O (50 mL) and H2O (10 mL). The layers were separated and the organic layer was washed with H2O (5 mL), dried (MgSO4), and filtered, and the filter pad was washed with a little CH2Cl2. Concentration afforded the title compound (1.06 g, 97%) as an off-white solid: 1H NMR (400 MHz, CDCl3) δ 7.34 (s, 1 H), 7.30 (s, 1 H), 7.17 (d, J=1.5 Hz, 1 H), 4.39 (q, J=7.1 Hz, 2 H), 4.05 (s, 3 H), 1.42 (t, J=7.1 Hz, 3 H); MS (ES) m/e 272 and 274 (M+H)+.
Name
Quantity
0.24 g
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.03 g
Type
reactant
Reaction Step Two
Quantity
1.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
16 mL
Type
solvent
Reaction Step Four
Yield
97%

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